Aluminum, diethyl(2-propanolato)-

CVD Precursor Physical State Process Handling

Aluminum, diethyl(2-propanolato)- (CAS 6063-60-1), also referred to as diethylaluminum isopropoxide (DEAI), is an organoaluminum compound of the dialkylaluminum alkoxide class, with molecular formula C₇H₁₇AlO and a molecular weight of 144.19 g/mol. It belongs to the broader family of compounds represented by R¹₂AlOR², where the aluminum center bears two alkyl groups and one alkoxide ligand, rendering it a versatile single-source precursor for aluminum oxide thin films.

Molecular Formula C7H17AlO
Molecular Weight 144.19 g/mol
CAS No. 6063-60-1
Cat. No. B13763210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminum, diethyl(2-propanolato)-
CAS6063-60-1
Molecular FormulaC7H17AlO
Molecular Weight144.19 g/mol
Structural Identifiers
SMILESCC[Al](CC)OC(C)C
InChIInChI=1S/C3H7O.2C2H5.Al/c1-3(2)4;2*1-2;/h3H,1-2H3;2*1H2,2H3;/q-1;;;+1
InChIKeyQYRVKEFNJZPMKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethylaluminum Isopropoxide (CAS 6063-60-1): A Non-Pyrophoric Organoaluminum Alkoxide for CVD/ALD Thin-Film Oxide Deposition


Aluminum, diethyl(2-propanolato)- (CAS 6063-60-1), also referred to as diethylaluminum isopropoxide (DEAI), is an organoaluminum compound of the dialkylaluminum alkoxide class, with molecular formula C₇H₁₇AlO and a molecular weight of 144.19 g/mol [1]. It belongs to the broader family of compounds represented by R¹₂AlOR², where the aluminum center bears two alkyl groups and one alkoxide ligand, rendering it a versatile single-source precursor for aluminum oxide thin films [2]. DEAI is recognized as a preferred compound for chemical vapor deposition (CVD) of Al₂O₃ films due to its non-pyrophoric nature and its ability to vaporize under mild ambient conditions [2][3].

Why Diethylaluminum Isopropoxide Cannot Be Freely Substituted with Other Dialkylaluminum Alkoxides or Trialkylaluminum Precursors


Dialkylaluminum alkoxides exhibit wide variations in physical state, vapor pressure, and thermal stability that directly impact their suitability for specific vapor deposition or catalytic applications. Diethylaluminum isopropoxide (DEAI) is a gel-like solid at ambient temperature, whereas the closely related dimethylaluminum isopropoxide (DMAI) is a liquid, and dimethylaluminum tert-butoxide is a solid [1]. These differences affect precursor delivery, mass flow control, and reproducibility in CVD processes. Furthermore, trialkylaluminums such as trimethylaluminum (TMA) are pyrophoric and require dedicated safety infrastructure, while DEAI and its class are non-pyrophoric, enabling safer handling and lower total cost of ownership [2]. The combination of physical state, non-pyrophoric character, and moderate volatility makes DEAI uniquely positioned among aluminum alkoxide precursors, and indiscriminate substitution can lead to significant deviations in film quality, deposition rate, and process safety.

Quantitative Differentiation Evidence for Diethylaluminum Isopropoxide vs. Comparator Precursors


Physical State Divergence: Gel-Like Solid vs. Liquid at Ambient Temperature

Diethylaluminum isopropoxide (DEAI) exists as a gel-like solid under ambient conditions (0–25 °C), whereas the structurally analogous dimethylaluminum isopropoxide (DMAI) is a liquid [1]. This phase difference is critical for precursor delivery: solid DEAI requires sublimation-based vapor draw, which can provide more stable mass flow control, while liquid DMAI relies on bubbler or vapor-draw configurations that may introduce pulsation in precursor delivery.

CVD Precursor Physical State Process Handling

Non-Pyrophoric Safety Profile vs. Pyrophoric Trialkylaluminum Precursors

Diethylaluminum isopropoxide (DEAI) is not spontaneously inflammable in air, in marked contrast to trialkylaluminum compounds such as trimethylaluminum (TMA) and triethylaluminum (TEAl), which ignite upon exposure to air [1]. This class-level safety advantage eliminates the need for specialized fire-suppression equipment and rigorous exclusion of air during precursor handling.

Safety Pyrophoricity CVD/ALD Risk Management

Synthesis Yield Advantage Over Conventional Alcoholysis Route

The patented process for preparing dialkylaluminum alkoxides, including DEAI, achieves approximately 1.3 moles of product per mole of trialkylaluminum with a yield of 85–90%, compared to the conventional alcoholysis method which yields at most 1 mole per mole of trialkylaluminum [1]. This represents a ~30% increase in molar yield from the same quantity of expensive trialkylaluminum starting material.

Synthesis Efficiency Process Economics Scale-Up

Vapor Pressure Range Supporting Ambient-Temperature Vaporization

Diethylaluminum isopropoxide exhibits a vapor pressure of 0.06–0.5 mmHg at 0–25 °C, enabling vaporization at or near room temperature [1]. For comparison, the widely used aluminum tri-isopropoxide (AIP) has a vapor pressure below 1 Torr at 60 °C (<1 mmHg) and requires heating above 100 °C for CVD applications, while trimethylaluminum (TMA) has a vapor pressure of approximately 90 Torr at 60 °C [2][3]. DEAI’s moderate volatility bridges the gap between the dangerously high volatility of TMA and the low volatility of AIP, allowing ambient-temperature vapor draw without the pyrophoric risk.

Vapor Pressure CVD Process Precursor Volatility

Demonstrated Carbon-Free Al₂O₃ Films via Single-Source CVD

Amorphous Al₂O₃ films deposited by low-pressure CVD using DEAI as a single-source precursor at substrate temperatures of 250–600 °C exhibited no appreciable carbon incorporation, as verified by Auger depth profiling analysis [1]. This result is equivalent to that obtained with DMAI and dimethylaluminum tert-butoxide under identical conditions, confirming that DEAI delivers comparable film purity to the best-in-class dialkylaluminum alkoxide precursors.

Film Purity Thin-Film Oxide Auger Depth Profiling

Procurement-Relevant Application Scenarios for Diethylaluminum Isopropoxide


Atmospheric-Pressure or Low-Vacuum CVD of Al₂O₃ Passivation Layers in Semiconductor Manufacturing

DEAI’s ambient-temperature vapor pressure (0.06–0.5 mmHg) and non-pyrophoric nature make it well-suited for thermal CVD processes where safe, room-temperature vapor draw is required [1]. The demonstrated ability to deposit carbon-free Al₂O₃ films at substrate temperatures of 250–600 °C ensures compatibility with back-end-of-line (BEOL) thermal budgets [2]. Procurement teams should consider DEAI when replacing pyrophoric TMA to reduce facility safety requirements without compromising dielectric film quality.

Large-Scale Polyolefin Catalyst Co-Catalyst Systems Requiring Non-Pyrophoric Aluminum Alkyls

Diethylaluminum alkoxides are employed as co-catalyst components in Ziegler-Natta olefin polymerization systems, where the diethylaluminum ethoxide variant has been shown to increase polymerization yield by greater than 10% [3]. DEAI, as the isopropoxide analog, offers a non-pyrophoric alternative to triethylaluminum co-catalysts, reducing fire risk in large-scale polymerization plants while maintaining catalytic activity [1].

Laboratory-Scale Organometallic Synthesis Requiring a Solid, Air-Stable Aluminum Alkoxide Reagent

The gel-like solid state of DEAI at ambient temperature enables accurate gravimetric dispensing in Schlenk-line or glovebox environments, in contrast to liquid DMAI which requires volumetric handling and poses a higher spill risk [1]. Its non-pyrophoric character allows brief exposure to dry air without ignition, a practical advantage during rapid experimental setup [1].

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